Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate
Description
Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at position 2 with a 4-fluorophenyl group, at position 5 with a phenyl group, and at position 4 with a methyl ester. The fluorine atom enhances electronegativity and lipophilicity, while the ester group contributes to solubility and metabolic stability.
Properties
Molecular Formula |
C17H12FNO3 |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12FNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3 |
InChI Key |
GSAWABXHNUDDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the corresponding oxazole ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like p-toluenesulfonic acid. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and products with modified functional groups.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole Derivatives
(a) Methyl 5-methyl-2-phenyloxazole-4-carboxylate (CAS 100063-41-0)
- Structural Difference : Replaces the 4-fluorophenyl group at position 2 with a methyl group.
- Impact : The absence of fluorine reduces electronegativity and may lower binding affinity in biological targets. The methyl group increases steric bulk but decreases aromatic interactions.
- Synthesis : Prepared via bromination of methyl 5-methyl-3-phenylisoxazole-4-carboxylate, followed by substitution reactions .
(b) 5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS 18735-74-5)
- Structural Difference : Lacks the methyl ester at position 4, replacing it with a carboxylic acid.
- Impact : The free carboxylic acid improves water solubility but may reduce cell membrane permeability. Acidic groups can also influence metabolic pathways (e.g., susceptibility to esterases) .
(c) Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Structural Difference : Substitutes the oxazole core with an isoxazole ring and shifts substituents (fluorophenyl at position 3).
- The molecular weight (235.21 g/mol) and logP (2.31) suggest comparable lipophilicity to the target compound .
Thiazole Derivatives
(a) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)
- Structural Difference : Replaces oxazole with thiazole (sulfur instead of oxygen) and introduces a trifluoromethyl group.
- Impact: The sulfur atom increases electron richness, enhancing nucleophilic substitution reactivity. Molecular weight: 299.29 g/mol .
(b) Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate
Triazole and Imidazole Derivatives
(a) Epoxiconazole (CAS 133855-98-8)
- Structural Difference : Contains a triazole ring and an oxirane group, with a 4-fluorophenyl substituent.
- Impact : The triazole ring enables hydrogen bonding, improving target binding in antifungal applications. However, the oxirane group introduces reactivity that may limit stability .
(b) Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate
- Structural Difference : Imidazole core with nitrogen at positions 1 and 3.
- Molecular weight: 234.23 g/mol .
Structural and Property Comparison Table
| Compound Name | Core | Position 2 | Position 4 | Position 5 | MW (g/mol) | logP | Key Feature(s) |
|---|---|---|---|---|---|---|---|
| Target Compound | Oxazole | 4-Fluorophenyl | Methyl ester | Phenyl | 297.30* | ~2.5 | High lipophilicity, ester stability |
| Methyl 5-methyl-2-phenyloxazole-4-carboxylate | Oxazole | Phenyl | Methyl ester | Methyl | 231.25 | ~2.0 | Reduced electronegativity |
| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | Thiazole | 4-Trifluoromethyl | Ethyl ester | Methyl | 299.29 | ~3.2 | Enhanced EWG effects |
| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | Isoxazole | 4-Fluorophenyl | Methyl ester | Methyl | 235.21 | 2.31 | Altered electronic properties |
| Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate | Imidazole | Methyl | Methyl ester | 4-Fluorophenyl | 234.23 | 2.31 | High polarity |
*Estimated based on molecular formula.
Key Research Findings
- Synthetic Flexibility : The target compound can be synthesized via bromination and substitution reactions similar to those used for methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (CAS 100063-41-0) .
- Biological Relevance : Fluorine substitution at position 2 enhances bioactivity in antifungal and anticancer agents, as seen in Epoxiconazole .
- Metabolic Stability : Methyl esters (e.g., in the target compound) are more resistant to hydrolysis than ethyl esters, as observed in thiazole derivatives .
Biological Activity
Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxazole ring structure, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interactions with biological targets.
- Molecular Formula : C16H14FNO3
- Molecular Weight : Approximately 299.29 g/mol
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, a study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. It shows promise as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis, with varying inhibitory potencies depending on structural modifications.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding to Active Sites : The oxazole ring may interact with the active sites of enzymes, leading to inhibition of their activity.
- Modulation of Signaling Pathways : By influencing specific signaling pathways, the compound may alter cellular responses related to growth and apoptosis.
Case Study 1: Antitumor Activity
In a recent study, this compound was tested against human neuroblastoma cell lines. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of this compound on tyrosinase activity. The IC50 values were determined as follows:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.3 |
| Kojic Acid | 20.5 |
The results indicate that the compound exhibits comparable inhibitory activity to kojic acid, a well-known tyrosinase inhibitor.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(3-fluorophenyl)-5-phenyloxazole-4-carboxylate | C16H14FNO3 | Similar structure with different fluorine substitution |
| Methyl 2-(phenyl)-5-phenyloxazole-4-carboxylate | C15H13NO3 | Lacks fluorine but retains oxazole functionality |
This comparison highlights how variations in substitution can affect biological activity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
